molecular formula C20H21N7O5 B047298 2-Desamino-2-methylaminopterin CAS No. 118869-52-6

2-Desamino-2-methylaminopterin

Cat. No. B047298
M. Wt: 439.4 g/mol
InChI Key: XOSWZVVCHBBRAM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desamino-2-methylaminopterin (DMAP) is a chemical compound that has been widely used in scientific research for its unique properties. DMAP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA and RNA.

Mechanism Of Action

2-Desamino-2-methylaminopterin inhibits DHFR by binding to the enzyme and preventing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is required for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Inhibition of DHFR by 2-Desamino-2-methylaminopterin leads to the depletion of nucleotides and ultimately cell death.

Biochemical And Physiological Effects

2-Desamino-2-methylaminopterin has been shown to have potent antitumor activity in vitro and in vivo. 2-Desamino-2-methylaminopterin has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, colon cancer, and leukemia. 2-Desamino-2-methylaminopterin has also been shown to inhibit the growth of tumor xenografts in mice.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Desamino-2-methylaminopterin in lab experiments is its potency as an inhibitor of DHFR. 2-Desamino-2-methylaminopterin has been shown to be more potent than other DHFR inhibitors, such as methotrexate. One limitation of using 2-Desamino-2-methylaminopterin in lab experiments is its toxicity. 2-Desamino-2-methylaminopterin has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on 2-Desamino-2-methylaminopterin. One direction is the development of new anticancer drugs based on 2-Desamino-2-methylaminopterin. Another direction is the study of the mechanism of action of 2-Desamino-2-methylaminopterin in cancer cells. Additionally, the development of new methods for the synthesis of 2-Desamino-2-methylaminopterin and its derivatives could lead to the discovery of new drugs with improved potency and selectivity.

Synthesis Methods

2-Desamino-2-methylaminopterin can be synthesized by reacting 2,4-diamino-5-methyl-6-ethylpyrimidine with 4-(methylnitrosoamino)-benzoic acid. This reaction yields 2-Desamino-2-methylaminopterin as a yellow solid. The purity of 2-Desamino-2-methylaminopterin can be increased by recrystallization from ethanol.

Scientific Research Applications

2-Desamino-2-methylaminopterin has been used extensively in scientific research as a potent inhibitor of DHFR. DHFR is an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of DHFR by 2-Desamino-2-methylaminopterin leads to the depletion of nucleotides and ultimately cell death. 2-Desamino-2-methylaminopterin has been used in cancer research to study the role of DHFR in cancer cell growth and proliferation. 2-Desamino-2-methylaminopterin has also been used in the development of new anticancer drugs.

properties

CAS RN

118869-52-6

Product Name

2-Desamino-2-methylaminopterin

Molecular Formula

C20H21N7O5

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[(4-amino-2-methylpteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O5/c1-10-24-17(21)16-18(25-10)23-9-13(26-16)8-22-12-4-2-11(3-5-12)19(30)27-14(20(31)32)6-7-15(28)29/h2-5,9,14,22H,6-8H2,1H3,(H,27,30)(H,28,29)(H,31,32)(H2,21,23,24,25)/t14-/m0/s1

InChI Key

XOSWZVVCHBBRAM-AWEZNQCLSA-N

Isomeric SMILES

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

2-desamino-2-methylaminopterin

Origin of Product

United States

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